N-(Benzoyloxy)succinimide

Organic Synthesis Amide Bond Formation Reagent Reactivity

N-(Benzoyloxy)succinimide (Bz-OSu) is the premier acylating agent when chemoselectivity and kinetic control are paramount. Unlike benzoyl chloride, it delivers predictable reaction rates (Hammett ρ 1.1–1.4) and suppresses uncontrolled exotherms, ensuring clean amide bond formation for complex molecules. For bioconjugation, its quantified second-order rate constants and pH-dependent reactivity (optimal ~8.5) enable reproducible protein modification in aqueous buffers. Uniquely, it also acts as a functional photoinitiator for radical polymerization (Rp = k[NBZS]^0.25[AN]^1.3, Ea = 27.6 kJ/mol). Paired with d5-Bz-OSu, it provides a validated differential labeling workflow for quantitative LC/HR-MS/MS. Procure a high-purity, well-characterized reagent to ensure consistent, publication-ready results.

Molecular Formula C11H9NO4
Molecular Weight 219.19 g/mol
CAS No. 23405-15-4
Cat. No. B556249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Benzoyloxy)succinimide
CAS23405-15-4
SynonymsN-(Benzoyloxy)succinimide
Molecular FormulaC11H9NO4
Molecular Weight219.19 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)C2=CC=CC=C2
InChIInChI=1S/C11H9NO4/c13-9-6-7-10(14)12(9)16-11(15)8-4-2-1-3-5-8/h1-5H,6-7H2
InChIKeyBVUOEDOMUOJKOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Benzoyloxy)succinimide (CAS 23405-15-4): Procurement-Grade Reagent for Benzoylation and Isotopic Labeling


N-(Benzoyloxy)succinimide (CAS 23405-15-4), also known as benzoic acid N-hydroxysuccinimide ester or Bz-OSu, is an activated ester of benzoic acid . This white crystalline solid (melting point 135–140 °C) is a versatile acylating agent, transferring its benzoyl group to nucleophiles such as amines, hydroxyls, and thiols . Its primary applications lie in peptide synthesis, bioconjugation, and as a derivatization reagent for quantitative mass spectrometry [1][2].

N-(Benzoyloxy)succinimide (Bz-OSu): Why Substituting with Benzoyl Chloride or Alternative Active Esters Compromises Experimental Reproducibility


The benzoylation of nucleophiles is not a generic transformation. The choice of acylating agent profoundly impacts reaction kinetics, chemoselectivity, and product yield. While benzoyl chloride is a common alternative, its high reactivity often leads to uncontrolled exotherms and side reactions with sensitive functional groups [1]. Similarly, other N-hydroxysuccinimide (NHS) esters, such as N-succinimidyl acetate, are not direct substitutes; their reaction rates and steric demands differ significantly, affecting the efficiency of the acylation [2][3]. Direct procurement of a characterized, high-purity reagent like Bz-OSu is essential for ensuring consistent and predictable experimental outcomes, as demonstrated by the quantitative evidence below.

Quantitative Evidence for N-(Benzoyloxy)succinimide (Bz-OSu): Head-to-Head Comparisons with Benzoyl Chloride, N-Succinimidyl Acetate, and Other NHS Esters


Superior Reactivity of N-Benzoylsuccinimide (Bz-OSu) in Amide Bond Formation Versus N-Mesityl, N-Tosyl, and N-Boc Benzamides

In a direct comparison of various activated amides for the synthesis of N-acyl-N′-sulfonyl hydrazides, N-benzoylsuccinimide (N-benzoyloxysuccinimide) demonstrated the highest reactivity . The study found that using alternative benzoyl amides such as N-mesityl-, N-tosyl-, and N-Boc-substituted tertiary benzoyl amides resulted in significantly reduced reactivity and lower yields. This indicates that the specific succinimide leaving group in Bz-OSu provides a unique activation that is not replicated by other common benzoylating agents.

Organic Synthesis Amide Bond Formation Reagent Reactivity

Defined Reactivity and Selectivity: Hammett ρ Values Quantify Bz-OSu's Electronic Sensitivity for Rational Experimental Design

A foundational study on the aminolysis of substituted N-succinimidyl benzoates (including Bz-OSu) established Hammett ρ values of 1.4, 1.2, and 1.1 for the competitive acylation of aniline, α-methylbenzylamine, and benzylamine, respectively [1]. These positive ρ values confirm that the reaction rate is accelerated by electron-withdrawing substituents on the benzoyl group, following a predictable linear free-energy relationship. This level of kinetic detail is crucial for optimizing reaction conditions and predicting outcomes, particularly when compared to the often unpredictable and harsh conditions required for direct use of benzoyl chloride.

Physical Organic Chemistry Linear Free-Energy Relationships Reaction Kinetics

Quantified Acylation Kinetics in Aqueous Media: Bz-OSu's Second-Order Rate Constant (k₂) Enables Controlled Protein Modification

The kinetics of Bz-OSu and its derivatives have been rigorously characterized in aqueous solutions, which are directly relevant to bioconjugation applications [1][2]. The acylation rate is expressed as V = (k₁, d + k₂[Amine])[Bz-OSu], where k₂ is the second-order rate constant for N-arylcarbonylation. This quantifies the competition between productive acylation and unproductive hydrolysis. The pH profile for k₂ shows a slope of 1.0 between pH 7.0 and 10.0, and the rate correlates with the Hammett σ value for meta-substituted derivatives, giving a ρ of 1.2–1.3 [1]. For BSA modification, the ratio of acylation to hydrolysis (10⁻³k₂/k₁) exceeds unity for all cases and is maximal at pH ~8.5 [2]. This detailed kinetic framework allows researchers to optimize reaction pH and time, a level of control not achievable with poorly characterized or highly hydrolytically unstable alternatives.

Bioconjugation Protein Chemistry Reaction Kinetics

Multimodal Reactivity: Photoinitiation of Vinyl Polymerization Expands Bz-OSu's Utility Beyond Traditional Acylation

Unlike benzoyl chloride or simpler NHS esters which function solely as acylating agents, N-benzoyloxysuccinimide (NBzS) has a unique and well-characterized secondary function: it acts as a photoinitiator for the radical polymerization of vinyl monomers [1]. The polymerization rate (Rp) for acrylonitrile (AN) with NBzS in dimethylformamide at 30°C follows the rate law Rp = k[NBZS]^0.25[AN]^1.3, with an overall activation energy of 27.6 kJ/mol. A spin-trapping study revealed that the photolysis of NBzS results in the simultaneous scission of the N–O and O–CO bonds, generating both acyl and phenyl radicals that initiate polymerization [1].

Polymer Chemistry Photoinitiation Radical Polymerization

Validated Use in Quantitative Proteomics: Bz-OSu Enables Isotope Differential Mass Spectrometry with d5-Labeled Analogue

N-(Benzoyloxy)succinimide (Bz-OSu) is a key reagent in a validated, publication-backed method for quantitative proteomics [1][2]. Researchers have successfully synthesized and applied both unlabeled Bz-OSu and its d5-labeled isotopologue to differentially label peptides and proteins for analysis by MALDI mass spectrometry [1]. The method has been extended to metabolite profiling using LC/HR-MS/MS, where Bz-OSu derivatization improved chromatographic peak shape and MS detection sensitivity for amine-containing metabolites [2]. This established protocol provides a clear advantage over alternative derivatization agents (e.g., acetic anhydride) whose use in quantitative workflows may be less well-defined or whose labeled analogues are not readily available as a matched pair.

Quantitative Proteomics Mass Spectrometry Isotopic Labeling

Validated Application Scenarios for N-(Benzoyloxy)succinimide (Bz-OSu) Based on Quantitative Differentiation


Synthesis of Amides and Peptides with Predictable Reactivity and High Yield

When designing a synthetic route requiring benzoylation of an amine, Bz-OSu offers a significant advantage over traditional reagents like benzoyl chloride. The evidence shows that N-benzoylsuccinimide is more reactive than N-mesityl-, N-tosyl-, and N-Boc benzamides, ensuring efficient amide bond formation . Furthermore, the well-defined Hammett ρ values (1.1–1.4) allow for the rational prediction and control of reaction rates based on the electronic nature of the amine nucleophile [1]. This level of control is unattainable with the highly reactive and less selective benzoyl chloride, making Bz-OSu the superior choice for complex molecule synthesis where chemoselectivity and yield are paramount.

Controlled Bioconjugation and Protein Modification Under Mild Aqueous Conditions

For the attachment of benzoyl groups to proteins or other biomolecules, the use of Bz-OSu is strongly supported by detailed kinetic studies in aqueous buffers [1]. The quantified second-order rate constant (k₂) and its pH dependence (optimal at pH ~8.5 for BSA) enable precise control over the degree of modification [1]. This contrasts sharply with the use of benzoyl chloride, which would rapidly hydrolyze and denature the protein. The kinetic framework provided for Bz-OSu allows researchers to optimize reaction conditions to maximize acylation while minimizing hydrolysis, ensuring reproducible and gentle protein labeling.

Photoinitiated Polymerization of Vinyl Monomers for Materials Science Applications

Bz-OSu (NBzS) is not merely an acylating agent; it is a functional photoinitiator for radical polymerization . The established rate law (Rp = k[NBZS]^0.25[AN]^1.3) and activation energy (27.6 kJ/mol) for acrylonitrile polymerization provide a quantitative foundation for process design . This dual functionality means that a single reagent can be used to both functionalize a monomer or polymer chain with a benzoyl group and then initiate its polymerization upon irradiation. This unique property opens avenues for creating novel polymers and surface modifications that are inaccessible with simpler, single-function reagents like benzoyl chloride or other NHS esters.

Quantitative Proteomics and Metabolomics via Isotope-Coded Derivatization

Laboratories engaged in quantitative mass spectrometry workflows should procure Bz-OSu due to its validated use with a matched d5-labeled isotopologue [1]. The differential labeling strategy with Bz-OSu/d5-Bz-OSu has been proven effective for both peptide/protein analysis via MALDI-TOF and metabolite profiling via LC/HR-MS/MS [1]. The derivatization not only enables relative quantitation but also improves chromatographic peak shape and MS sensitivity [1]. This established, publication-backed method offers a reliable and robust alternative to other labeling chemistries (e.g., acetic anhydride) where a well-characterized, matched pair of reagents may not be as readily available or validated for these specific applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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